molecular formula C22H19N3O3 B4921334 4-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine

4-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No.: B4921334
M. Wt: 373.4 g/mol
InChI Key: LIGNOTALFDLDHE-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine class, characterized by its unique structure comprising a methoxyphenyl and a nitrophenyl group. Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-28-18-12-8-16(9-13-18)22-14-21(15-6-10-17(11-7-15)25(26)27)23-19-4-2-3-5-20(19)24-22/h2-13,21,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGNOTALFDLDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3NC(C2)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine typically involves the condensation of 4-methoxybenzaldehyde with 4-nitroaniline in the presence of a suitable catalyst. The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and reduction to form the desired benzodiazepine structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-(4-formylphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine.

    Reduction: Formation of 4-(4-methoxyphenyl)-2-(4-aminophenyl)-2,3-dihydro-1H-1,5-benzodiazepine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-Methoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and other neurological disorders.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The methoxy and nitro groups play a crucial role in modulating the compound’s binding affinity and selectivity for the receptor.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

4-(4-Methoxyphenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine is unique due to the presence of both methoxy and nitro groups, which influence its pharmacokinetic and pharmacodynamic properties. These functional groups can enhance its binding affinity to the GABA receptor and potentially offer a different therapeutic profile compared to other benzodiazepines.

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